6-(4-Methylphenyl)pyridine-2-carboxylic acid
Overview
Description
“6-(4-Methylphenyl)pyridine-2-carboxylic acid” is a heterocyclic compound1. It has a molecular weight of 137.13602 and its molecular formula is C13H11NO23.
Synthesis Analysis
There are several methodologies for the synthesis of pyridine derivatives4. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups5.
Molecular Structure Analysis
The molecular structure of “6-(4-Methylphenyl)pyridine-2-carboxylic acid” can be represented by the empirical formula C7H7NO26. More detailed structural information can be obtained from spectroscopic data7.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, they can participate in ring cleavage methodology reactions to form 2-alkyl/aryl 3-electron-withdrawing groups5.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methylphenyl)pyridine-2-carboxylic acid” can be inferred from its molecular structure. It has a molecular weight of 137.13602 and its molecular formula is C13H11NO23.Scientific Research Applications
1. Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones
- Application Summary: Pyridine-2-carboxylic acid is used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
- Method of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results: The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
2. Cocrystallization with Squaric Acid
- Application Summary: Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .
- Method of Application: Three newly prepared complexes were created: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .
- Results: X-ray structural analysis showed that picolinic acid exists in the first complex as a zwitterion. In contrast, pyridine carboxylic acids in the second and third complexes are in a cationic form .
3. Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines
- Application Summary: Pyridine-2-carboxylic acid is used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
- Method of Application: The synthesis was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
- Results: The synthesis protocol was efficient and general, yielding functionalized 2,4,6-triaryl pyridines and pyrimidines .
4. Synthesis of 3-Chloro-N-Aryl Pyrrolidine-2,5-Dione Derivatives
- Application Summary: Pyridine-2-carboxylic acid is used in the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .
- Method of Application: The synthetic route started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then afforded the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives by reaction with thionyl chloride (SOCl2) .
- Results: The synthesis yielded 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .
5. Mitsunobu Reaction
- Application Summary: Pyridine-2-carboxylic acid has been used as a substrate in the Mitsunobu reaction .
- Method of Application: The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers .
- Results: The reaction involves the use of a triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) .
6. Hammick Reaction
- Application Summary: Pyridine-2-carboxylic acid has been used as a substrate in the Hammick reaction .
- Method of Application: The Hammick reaction is an organic reaction in which a quinoline is synthesized from a β-aminoketone and an acid .
- Results: The reaction involves the formation of a Schiff base, followed by cyclization and tautomerization to yield the quinoline .
Safety And Hazards
Future Directions
The future directions in the research of “6-(4-Methylphenyl)pyridine-2-carboxylic acid” and its derivatives could involve the development of more efficient synthesis methods5, exploration of its biological activities5, and its potential applications in various fields.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources5612347.
properties
IUPAC Name |
6-(4-methylphenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUERZPCHAIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509788 | |
Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
CAS RN |
86696-72-2 | |
Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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